molecular formula C11H13FN2 B221409 2-(2-Fluoro-5-pyridyl)-7-azabicyclo(2.2.1)heptane CAS No. 185110-47-8

2-(2-Fluoro-5-pyridyl)-7-azabicyclo(2.2.1)heptane

Cat. No. B221409
CAS RN: 185110-47-8
M. Wt: 191.23 g/mol
InChI Key: DCJIJGZSYBOUGL-UKOBOBMSSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2-Fluoro-5-pyridyl)-7-azabicyclo(2.2.1)heptane, also known as A-85380, is a chemical compound that has been extensively studied for its potential use as a therapeutic agent. It belongs to the class of compounds known as nicotinic acetylcholine receptor agonists, which have been shown to have a wide range of effects on the nervous system.

Mechanism of Action

2-(2-Fluoro-5-pyridyl)-7-azabicyclo(2.2.1)heptane acts as an agonist at nicotinic acetylcholine receptors, meaning that it binds to and activates these receptors. This leads to an increase in the release of neurotransmitters such as dopamine and serotonin, which are involved in the regulation of mood and behavior.
Biochemical and Physiological Effects
2-(2-Fluoro-5-pyridyl)-7-azabicyclo(2.2.1)heptane has been shown to have a wide range of biochemical and physiological effects, including the stimulation of dopamine release in the brain, the enhancement of cognitive function, and the modulation of mood and anxiety. It has also been shown to have potential as a treatment for nicotine addiction, due to its ability to activate the same receptors that nicotine binds to.

Advantages and Limitations for Lab Experiments

One advantage of using 2-(2-Fluoro-5-pyridyl)-7-azabicyclo(2.2.1)heptane in lab experiments is its high affinity for nicotinic acetylcholine receptors, which allows for precise targeting of these receptors. However, one limitation is the potential for off-target effects, as 2-(2-Fluoro-5-pyridyl)-7-azabicyclo(2.2.1)heptane may also bind to other receptors in the brain.

Future Directions

There are a number of potential future directions for research on 2-(2-Fluoro-5-pyridyl)-7-azabicyclo(2.2.1)heptane, including the development of more selective agonists for specific subtypes of nicotinic acetylcholine receptors, the investigation of its potential use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease, and the exploration of its potential as a tool for studying the role of nicotinic acetylcholine receptors in the brain.

Synthesis Methods

The synthesis of 2-(2-Fluoro-5-pyridyl)-7-azabicyclo(2.2.1)heptane involves a multi-step process that begins with the reaction of 2-chloro-5-fluoropyridine with 2-pyrrolidinone to form the intermediate 2-(2-fluoro-5-pyridyl)pyrrolidin-1-one. This intermediate is then reacted with cyclopentadiene to form the bicyclic compound 2-(2-fluoro-5-pyridyl)-7-azabicyclo(2.2.1)heptane.

Scientific Research Applications

2-(2-Fluoro-5-pyridyl)-7-azabicyclo(2.2.1)heptane has been the subject of extensive scientific research due to its potential use as a therapeutic agent for a variety of neurological disorders. It has been shown to have a high affinity for nicotinic acetylcholine receptors, which are involved in a wide range of physiological processes, including learning and memory, attention, and mood regulation.

properties

CAS RN

185110-47-8

Product Name

2-(2-Fluoro-5-pyridyl)-7-azabicyclo(2.2.1)heptane

Molecular Formula

C11H13FN2

Molecular Weight

191.23 g/mol

IUPAC Name

(1R,2R,4S)-2-(6-(18F)fluoranylpyridin-3-yl)-7-azabicyclo[2.2.1]heptane

InChI

InChI=1S/C11H13FN2/c12-11-4-1-7(6-13-11)9-5-8-2-3-10(9)14-8/h1,4,6,8-10,14H,2-3,5H2/t8-,9+,10+/m0/s1/i12-1

InChI Key

DCJIJGZSYBOUGL-UKOBOBMSSA-N

Isomeric SMILES

C1C[C@@H]2[C@H](C[C@H]1N2)C3=CN=C(C=C3)[18F]

SMILES

C1CC2C(CC1N2)C3=CN=C(C=C3)F

Canonical SMILES

C1CC2C(CC1N2)C3=CN=C(C=C3)F

Other CAS RN

176971-40-7

synonyms

2-(2'-fluoro-5'-pyridinyl)-7-azabicyclo(2.2.1)heptane
2-(2-fluoro-5-pyridyl)-7-azabicyclo(2.2.1)heptane
FPH cpd

Origin of Product

United States

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